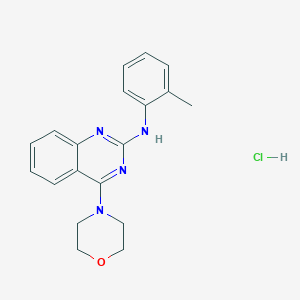

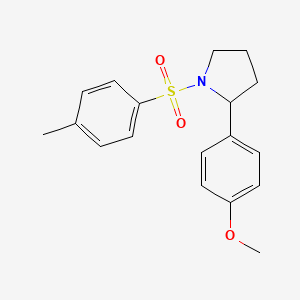

4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride” is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolin-4(3H)-one, a core structure in quinazoline derivatives, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is known as the Niementowski reaction . Other methods of synthesis include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with 2-pyrimidinone (1), 4-pyrimidinone (2), or 2,4-pyrimidinedione (3) ring . They are named as quinazolin-2(1H)-one, quinazolin-4(3H)-one, or quinazolin-2,4(1H, 3H)-one, respectively .Chemical Reactions Analysis

Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utility . The reactions involved in their synthesis are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives depend on their specific structure and the substituents present . Detailed information about the physical and chemical properties of “4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride” specifically could not be found in the available literature.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions. These derivatives exhibited interesting anticancer activities, highlighting the potential of such compounds in drug development (Nowak et al., 2014).

- A study on N-(3-chloro-4fluoro-phenyl)-7-methoxy-6-(3-morpholin-4ylpropoxy)-quinazolin-4-amine (GEF) focused on its vibrational and theoretical aspects, providing insights into its structure and potential interactions with biological targets (Mıhçıokur & Özpozan, 2015).

Biological Activities

- Quinazolinone derivatives have been explored for their insecticidal efficacy, where novel bis quinazolin-4(3H)-one derivatives showed promising results, indicating the potential for agricultural applications (El-Shahawi et al., 2016).

- Certain 4-quinazolylthiosemicarbazides and their triazolo derivatives demonstrated significant antibacterial effects, suggesting their use in developing new antibacterial agents (Jantová et al., 2008).

Material Science and Corrosion Inhibition

- New compounds derived from quinazolinone were investigated as corrosion inhibitors for mild steel in an acidic medium, showing high inhibition efficiencies and suggesting applications in material protection and maintenance (Errahmany et al., 2020).

Novel Synthetic Methods

- The synthesis of 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one was described, demonstrating the versatility of morpholino-quinazolinone compounds in organic synthesis and potential pharmaceutical applications (Li-feng, 2011).

- An efficient one-pot synthesis method for 4-aminoquinazolines was developed, showcasing the potential of these compounds in various chemical and pharmaceutical applications (Shen et al., 2011).

Mécanisme D'action

Target of Action

Quinazoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been used in the treatment of various diseases, including cancer , inflammation , bacterial infections , and many others .

Mode of Action

Quinazolin-4(3h)-ones, a class of compounds to which this compound belongs, are typically synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Biochemical Pathways

Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Quinazoline derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel quinazoline derivatives with enhanced biological activity and reduced side effects . Additionally, the synthesis methods can be optimized for better yield and environmental sustainability .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c1-14-6-2-4-8-16(14)20-19-21-17-9-5-3-7-15(17)18(22-19)23-10-12-24-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQCXVUKDBJKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)

![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)

![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)